N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide
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Overview
Description
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14N4O2 This compound is known for its unique structure, which includes a pyridine ring substituted with an acetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be performed using various coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide include other pyridine derivatives with carboxamide groups, such as N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-4-carboxamide .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
147662-12-2 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-10(13-6-3-7-14(17-13)11(2)20)18-19-15(21)12-5-4-8-16-9-12/h3-9H,1-2H3,(H,19,21) |
InChI Key |
SLSHMDNFYOSELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=NC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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